4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
Scientific Research Applications
Summary of Results and Outcomes
Hypothetical Applications
Application 6: Photodynamic Therapy
Additional Applications
Application 7: Antileishmanial and Antimalarial
- Application Summary : Pyrazole-bearing compounds have been noted for their antileishmanial and antimalarial activities .
- Results Summary : The compounds’ structures were verified, and their pharmacological effects were evaluated, showing potential as treatments for these diseases .
Application 8: Neuroprotective Agent
- Application Summary : A pyrazoline derivative was investigated for its neuroprotective potential, particularly its effects on acetylcholinesterase (AchE) activity and oxidative stress markers in fish .
- Results Summary : The study provided insights into the neurotoxic potentials of the compound and its effects on behavioral parameters .
Application 9: Chemical Synthesis
- Application Summary : The related compound, (1-Methyl-1H-pyrazol-4-yl)boronic acid, is used in chemical synthesis, potentially as a building block for various organic reactions .
Application 10: Suzuki-Miyaura Cross-Coupling Reactions
- Application Summary : Compounds like (1-Methyl-1H-pyrazol-4-yl)boronic acid are used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex organic molecules .
Application 11: γ-Secretase Modulators
- Application Summary : Pyrazole derivatives are investigated as γ-secretase modulators, which have implications in treating Alzheimer’s disease .
Application 12: JAK2 Inhibitors for Myeloproliferative Disorders
- Application Summary : Pyrazole derivatives are explored as potential JAK2 inhibitors, which could be used for treating myeloproliferative disorders .
Application 13: TGF-β1 and Active A Signaling Inhibitors
- Application Summary : Pyrazole-based compounds are studied for their potential to inhibit TGF-β1 and active A signaling pathways .
Application 14: c-Met Kinase Inhibitors for Cancer Treatment
Safety And Hazards
properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-5-6(2-11-12)7-3-10-4-8(7)9(13)14/h2-5,10H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSYBSHTCWIUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CNC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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